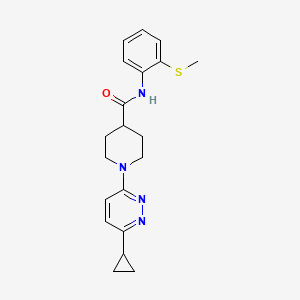

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-26-18-5-3-2-4-17(18)21-20(25)15-10-12-24(13-11-15)19-9-8-16(22-23-19)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMBYBCCGKGGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Cyclopropylpyridazine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridazine derivative, cyclopropylation can be performed using cyclopropyl bromide in the presence of a base like potassium carbonate.

-

Synthesis of the Piperidine Carboxamide: : The piperidine ring can be synthesized via a reductive amination reaction, where a suitable ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

-

Coupling of the Two Moieties: : The final step involves coupling the cyclopropylpyridazine and the piperidine carboxamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities which can be categorized as follows:

Enzyme Inhibition

- Monoamine Oxidase Inhibition : This compound has shown promise as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant for treating neurodegenerative diseases such as Alzheimer’s. A related study indicated a similar compound with an IC50 value of 0.013 µM for MAO-B inhibition, suggesting a strong potential for therapeutic applications in neuroprotection.

Anticancer Properties

- Cytotoxicity Studies : The cytotoxic effects were evaluated using various human cancer cell lines. The compound demonstrated low cytotoxicity with an IC50 value significantly higher than typical cytotoxic agents, indicating a favorable therapeutic index. For example, related derivatives showed IC50 values around 120.6 µM against L929 fibroblast cells, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperidine | Essential | - | Provides structural stability |

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of the compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production, supporting its potential use in neurodegenerative disorders.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines including breast and colon cancer cells. The results indicated significant apoptosis induction at specific concentrations, further validating its potential as an anticancer agent.

| Activity Type | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| MAO-B Inhibition | Neurodegeneration | 0.013 | High selectivity over MAO-A |

| Cytotoxicity | Cancer Cell Lines | 120.6 | Low toxicity observed |

| Antioxidant Activity | Neuronal Cells | - | Reduces ROS production |

Wirkmechanismus

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylpyridazine moiety might interact with hydrophobic pockets, while the piperidine carboxamide could form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Diversity : The target compound’s cyclopropylpyridazinyl group distinguishes it from oxazole-based analogs (e.g., compounds), which exhibit halogenated aryl groups (Cl, F, CF3). These substituents may alter binding affinity and pharmacokinetics .

Substituent-Specific Comparisons

Methylthio Group Effects

The 2-(methylthio)phenyl group in the target compound is structurally analogous to substituents in ’s imidazole-based ligand (1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine). This group may enhance hydrophobic interactions with biological targets while moderating oxidative metabolism .

Cyclopropyl vs. Aromatic Substituents

The cyclopropyl group on the pyridazine ring (target compound) contrasts with the trifluoromethyl or chloro groups in ’s oxazole derivatives.

Biologische Aktivität

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core, introduction of the pyridazine ring, and subsequent modifications to incorporate the methylthio and carboxamide groups. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related piperidine-based compounds have shown activity against various pathogens, including Candida auris, which is known for its resistance to conventional antifungals. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |

| pta2 | 0.48 | 1.5 | Induction of apoptosis |

| pta3 | 0.97 | 3.9 | Cell cycle arrest in S-phase |

Antiviral Activity

Piperidine derivatives have also been evaluated for their antiviral properties. Compounds similar to 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide have been tested against HIV-1 and other viral pathogens, showing promising results in inhibiting viral replication . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine structure can enhance antiviral efficacy.

The biological activity of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide may involve several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell lysis.

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in targeted cells.

- Cell Cycle Arrest : Some derivatives affect cell cycle progression, particularly arresting cells in the S-phase, which is crucial for inhibiting proliferation.

Case Studies

In a recent study focusing on piperidine derivatives, several compounds were synthesized and screened for their biological activities against various pathogens. The study highlighted the importance of structural modifications in enhancing both antimicrobial and antiviral activities .

For example:

- Case Study 1 : A derivative with a similar scaffold was effective against C. albicans, demonstrating an MIC of 0.8 μg/mL.

- Case Study 2 : Another derivative showed significant inhibition against HIV-1 with a CC50 value of 92 μM in Vero cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.